![molecular formula C17H13ClN2O2 B2504878 Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 1207005-26-2](/img/structure/B2504878.png)
Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate is a compound that falls within the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical class's properties and potential uses. For instance, the therapeutic effect of a similar anilidoquinoline derivative in treating Japanese encephalitis suggests that this compound may also possess significant biological activities worth exploring .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest due to their pharmacological significance. The papers provided detail the synthesis of various quinoline derivatives, which can offer insights into the potential synthesis routes for this compound. For example, the synthesis of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide involved the reaction of quinoline with chlorophenyl compounds, which could be similar to the synthesis of the compound . Additionally, the synthesis of other quinoline derivatives, such as the 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines, provides a precedent for the synthesis of quinoline derivatives with substituted phenylamino groups .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various computational methods, as demonstrated in the papers. For instance, DFT and TD-DFT/PCM calculations were used to determine the structural parameters of related quinoline compounds, which could be applied to this compound to predict its molecular structure and properties . These computational methods can provide valuable information on the electronic structure, charge distribution, and potential non-linear optical (NLO) properties of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, which can be used to modify their structure and enhance their biological activities. The papers describe several reactions, such as cyclization and 1,3-dipolar cycloaddition (click chemistry), which could potentially be applied to this compound to generate new derivatives with different properties . These reactions are crucial for the development of new compounds with potential applications in medicine and other fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The papers provide information on the properties of related compounds, such as their fluorescent behavior and orientation parameter in liquid crystal displays, which suggests that this compound may also exhibit unique physical properties suitable for technological applications . Additionally, the analysis of 3-methyl-quinoxaline-2-carboxylic acid using UPLC-MS/MS indicates the potential for sensitive detection and quantification of quinoline derivatives in various matrices, which is important for their characterization and quality control .
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research has demonstrated that derivatives of quinoline, including compounds synthesized from "Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate," exhibit significant antimalarial activity. These compounds were tested against chloroquine-sensitive and resistant Plasmodium falciparum strains, showing promising IC50 values indicative of potent antimalarial effects (Görlitzer et al., 2006).
Photovoltaic Applications
Studies on the photovoltaic properties of derivatives, specifically quinoline-based films, revealed their potential application in organic–inorganic photodiode fabrication. The derivatives displayed significant photovoltaic properties, demonstrating their applicability in enhancing the efficiency of photodiodes and potentially contributing to the development of new photovoltaic materials (Zeyada et al., 2016).
Antituberculosis Activity
New derivatives synthesized from quinoline carboxylates have been evaluated for their in vitro antituberculosis activity, showing promising results against Mycobacterium tuberculosis. The activity of these compounds highlights their potential as leads for developing new antituberculosis agents (Jaso et al., 2005).
Structural and Optical Properties
Investigations into the structural and optical properties of quinoline derivatives have provided insights into their potential applications in materials science. These studies have focused on the crystalline structure, molecular docking simulations, and the compounds' efficacy as inhibitors of Hepatitis B Virus replication, suggesting their utility in various biomedical and technological applications (Kovalenko et al., 2020).
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have a wide range of applications in medicinal and synthetic organic chemistry, making them a vital scaffold for drug discovery . Future research will likely continue to explore new synthesis methods, potential biological activities, and applications of quinoline derivatives.
Propiedades
IUPAC Name |
methyl 4-(3-chloroanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-7-2-3-8-14(13)20-16)19-12-6-4-5-11(18)9-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUPGJSWHAAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)


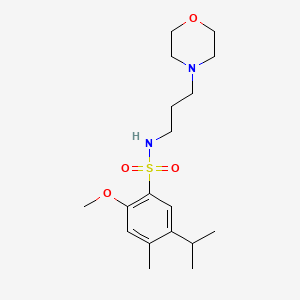

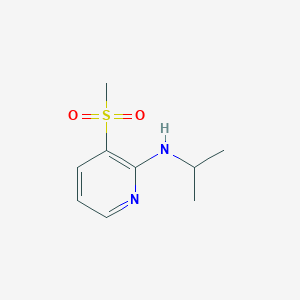
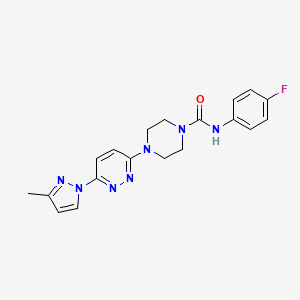
![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)

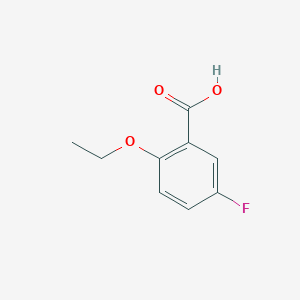
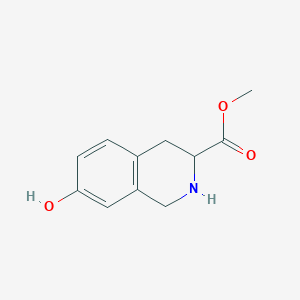
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)